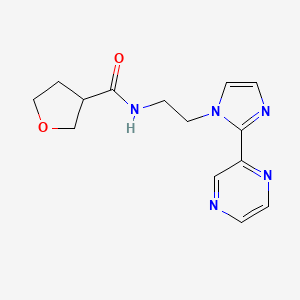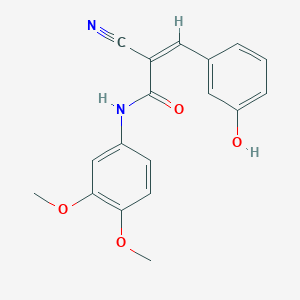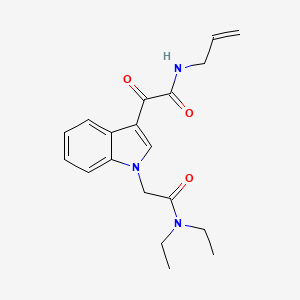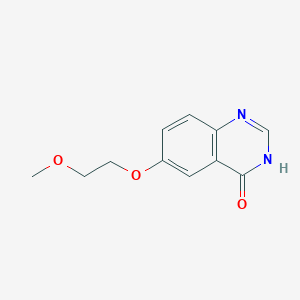
6-(2-Methoxyethoxy)quinazolin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyethoxy)quinazolin-4-OL is a chemical compound with the CAS Number: 1092460-48-4 and a molecular weight of 220.23 . It is a colorless to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-(2-Methoxyethoxy)quinazolin-4-OL is represented by the linear formula C11H12N2O3 . The InChI code for this compound is 1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) .Physical And Chemical Properties Analysis
6-(2-Methoxyethoxy)quinazolin-4-OL is a colorless to yellow solid at room temperature . It has a molecular weight of 220.23 .Applications De Recherche Scientifique
Cancer Treatment
6-(2-Methoxyethoxy)quinazolin-4-OL is a compound that has shown potential in the treatment of cancer. It is structurally related to quinazoline derivatives, which are known for their antitumor properties . These compounds can act as tyrosine kinase inhibitors , targeting specific enzymes that are overactive in certain types of cancer cells, thereby inhibiting their growth and proliferation.
Protein Kinase Inhibition
The compound’s ability to inhibit protein kinases has significant implications for cancer therapy. Protein kinases play a crucial role in cell signaling, and their dysregulation is often associated with the development of cancer . By inhibiting these enzymes, 6-(2-Methoxyethoxy)quinazolin-4-OL could potentially be used to control abnormal cell growth.
Signal Transduction Research
Research into signal transduction pathways benefits from compounds like 6-(2-Methoxyethoxy)quinazolin-4-OL. These pathways are essential for understanding how cells respond to external stimuli, and quinazoline derivatives can help elucidate the role of specific kinases in these processes .
Neurological Disorders
Quinazoline derivatives have been explored for their potential in treating neurological disorders. While the specific applications of 6-(2-Methoxyethoxy)quinazolin-4-OL in this field require further research, its structural analogs have shown promise in modulating neurotransmitter activity .
Anti-Inflammatory Properties
The compound may also possess anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, and controlling it is crucial in various diseases. Quinazoline derivatives can modulate the activity of enzymes and receptors involved in inflammatory pathways .
Antimicrobial Activity
There is a growing interest in the antimicrobial potential of quinazoline derivatives. 6-(2-Methoxyethoxy)quinazolin-4-OL could contribute to the development of new antimicrobial agents, addressing the urgent need for treatments against resistant strains of bacteria and other pathogens .
Pharmacokinetic Studies
The pharmacokinetic properties of 6-(2-Methoxyethoxy)quinazolin-4-OL, such as absorption, distribution, metabolism, and excretion, are crucial for its development as a therapeutic agent. Understanding these properties can lead to the optimization of dosage forms and administration routes .
Drug Design and Development
Finally, 6-(2-Methoxyethoxy)quinazolin-4-OL serves as a valuable scaffold in drug design. Its molecular structure can be modified to enhance its therapeutic properties, such as selectivity and potency, making it a versatile starting point for the development of new drugs .
Safety and Hazards
The safety information for 6-(2-Methoxyethoxy)quinazolin-4-OL indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Orientations Futures
Mécanisme D'action
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been studied for their potential therapeutic effects in various diseases, including cancer . They are known to interact with a wide range of biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes for this compound are subjects for future research.
Biochemical Pathways
Quinazoline derivatives are known to influence various biochemical pathways, often related to their therapeutic effects . The specific pathways affected by this compound remain to be elucidated.
Propriétés
IUPAC Name |
6-(2-methoxyethoxy)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLOWQRJIOKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
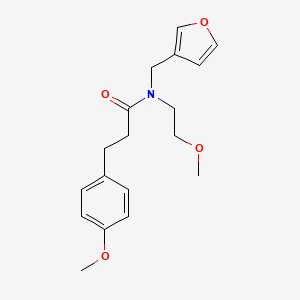
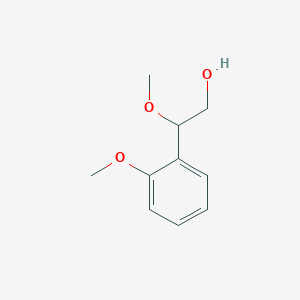

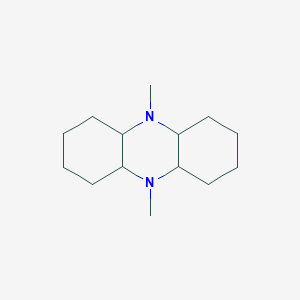

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)
![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)
